molecular formula C7H12O3 B1381181 3-Ethoxycyclobutane-1-carboxylic acid CAS No. 1696519-10-4

3-Ethoxycyclobutane-1-carboxylic acid

Cat. No.: B1381181
CAS No.: 1696519-10-4
M. Wt: 144.17 g/mol
InChI Key: YGZXZRBNENMLIE-UHFFFAOYSA-N
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Description

3-Ethoxycyclobutane-1-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a cyclobutane ring substituted with an ethoxy group and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor, such as 3-ethoxybutanoic acid, under acidic or basic conditions. Another method includes the use of Grignard reagents, where ethyl magnesium bromide reacts with cyclobutanone followed by carboxylation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethoxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxycyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions, while the ethoxy group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the ethoxy group, making it less lipophilic.

    3-Methoxycyclobutane-1-carboxylic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

    3-Ethylcyclobutane-1-carboxylic acid: Has an ethyl group instead of an ethoxy group, altering its chemical properties.

Uniqueness: 3-Ethoxycyclobutane-1-carboxylic acid is unique due to the presence of both the ethoxy group and the cyclobutane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-ethoxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-6-3-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZXZRBNENMLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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